molecular formula C9H6ClFO B13616338 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one

Cat. No.: B13616338
M. Wt: 184.59 g/mol
InChI Key: QDGUYCWSKXCCBI-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one is an organic compound with the molecular formula C9H6ClFO and a molecular weight of 184.59 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a prop-2-en-1-one moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring enhance its reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(4-Bromo-2-fluorophenyl)prop-2-en-1-one: This compound has a bromo substituent instead of a chloro substituent, which can affect its reactivity and biological activity.

    1-(4-Chloro-2-methylphenyl)prop-2-en-1-one: The presence of a methyl group instead of a fluoro group can lead to differences in chemical properties and applications.

    1-(4-Chloro-2-fluorophenyl)ethanone:

Properties

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5H,1H2

InChI Key

QDGUYCWSKXCCBI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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